tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate
Description
tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate is a carbamate-protected amine compound characterized by a cyclopentyl ring substituted with a 2-aminoethyl group and a tert-butoxycarbonyl (Boc) protecting group. This structure confers unique physicochemical properties, including moderate polarity due to the primary amine and the lipophilic Boc group.
Properties
IUPAC Name |
tert-butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-5-4-9(8-10)6-7-13/h9-10H,4-8,13H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSNTYYCOGURPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(2-aminoethyl)cyclopentylamine. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various halides and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate is used as a protecting group for amines in organic synthesis. It is particularly useful because it is stable under a wide range of reaction conditions but can be readily removed under acidic conditions.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in various biochemical assays.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. It is valued for its versatility and stability in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
Structural Variations and Functional Groups
The compound’s key differentiating feature is the cyclopentyl ring with a 2-aminoethyl substituent. Comparisons with analogs highlight the impact of ring size, substituent type, and functional groups:
Key Observations :
- Ring Size : Cyclopentyl (5-membered) vs. cyclobutyl (4-membered) rings influence steric hindrance and conformational flexibility. Smaller rings (e.g., cyclobutyl) may enhance rigidity but reduce solubility .
- Substituents: The 2-aminoethyl group introduces a flexible chain with a primary amine, enhancing nucleophilicity and hydrogen-bonding capacity compared to oxo (ketone) or aromatic substituents .
- Functional Groups: Ketones (e.g., 3-oxocyclopentyl) enable reactivity in nucleophilic additions, while dibenzylamino groups increase lipophilicity, affecting membrane permeability .
Physicochemical Properties
- Solubility: The aminoethyl group in the target compound likely improves aqueous solubility compared to analogs with aromatic (e.g., dibenzylamino) or ketone groups .
- logP: The Boc group and cyclopentyl ring contribute to moderate lipophilicity. Compounds like tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate (logP ~4.5 estimated) are more lipophilic due to benzyl groups , whereas the aminoethyl group may lower logP.
- Stability: Boc-protected amines generally exhibit stability under basic conditions but are acid-labile. Ketone-containing analogs (e.g., 3-oxocyclopentyl) may undergo degradation via keto-enol tautomerism .
Biological Activity
tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate is a carbamate derivative characterized by its unique structural features, which include a tert-butyl group and an aminoethyl side chain attached to a cyclopentyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 226.32 g/mol
This compound's stability and versatility stem from its carbamate functionality, which allows for effective interactions with biological targets.
The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may bind to the active sites of enzymes, potentially inhibiting their activity. This inhibition can lead to alterations in metabolic pathways and cellular functions.
- Receptor Modulation : By interacting with various receptors, the compound may modulate physiological responses, influencing processes such as signaling pathways and gene expression.
Biological Activity Studies
Research has indicated several biological activities associated with this compound. Below are some notable findings:
1. Anticancer Activity
A study investigated the compound's effects on cancer cell lines, demonstrating significant cytotoxic effects. The results showed:
| Cell Line | GI50 (µM) | IC50 (µM) |
|---|---|---|
| MDA-MB-231 | 0.80 | 0.88 |
| BT-549 | 0.80 | 0.94 |
| Hs 578T | 1.06 | 1.23 |
These values indicate that the compound effectively inhibits cell proliferation and induces apoptosis in breast cancer cell lines, suggesting its potential as an anticancer agent .
2. Neuroprotective Effects
In another study, this compound was evaluated for neuroprotective properties against oxidative stress-induced neuronal damage. The findings revealed that the compound significantly reduced cell death in neuronal cultures exposed to harmful agents.
Case Studies
Case Study 1: In Vivo Efficacy
In vivo studies using animal models demonstrated that administration of this compound resulted in reduced tumor growth rates compared to control groups. This suggests that the compound may have therapeutic potential in treating certain cancers.
Case Study 2: Pharmacokinetics
Pharmacokinetic studies indicated that the compound exhibits favorable absorption characteristics, with a half-life suitable for therapeutic applications. These studies also highlighted its safety profile, showing minimal toxicity at therapeutic doses .
Q & A
Basic: How can researchers optimize the synthesis of tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate to improve yield and purity?
Methodological Answer:
Optimization involves selecting solvents (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios of reagents. For example, coupling tert-butyl carbamate precursors with cyclopentylamine derivatives under anhydrous conditions using carbodiimide-based coupling agents (e.g., EDC or DCC) can enhance yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures improves purity . Monitoring reaction progress with TLC (Rf ~0.3–0.5) ensures intermediate stability and minimizes side products.
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the cyclopentyl backbone (δ 1.4–2.1 ppm for cyclopentyl protons) and tert-butyl group (δ 1.4 ppm, singlet).
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) verify purity (>95%) and detect amine degradation products .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated [M+H]+ 257.3 g/mol) .
Advanced: How can enantiomeric impurities in this compound be resolved during synthesis?
Methodological Answer:
Chiral chromatography (e.g., Chiralpak IA/IB columns with ethanol/heptane mobile phases) separates enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., (R)- or (S)-BINOL catalysts) or kinetic resolution via enzymatic methods (lipases) minimizes racemization. Storage under inert atmospheres (argon/nitrogen) prevents stereochemical instability .
Advanced: What factors influence the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Stability studies using accelerated degradation (40–60°C, pH 1–13) reveal:
- Acidic Conditions : Rapid cleavage of the tert-butyloxycarbonyl (Boc) group; monitor via HPLC for free amine formation.
- Oxidative Stress : Susceptibility to peroxides; add antioxidants (e.g., BHT) during storage.
- Thermal Degradation : DSC/TGA analysis identifies decomposition onset (~150°C). Store at ≤-20°C in amber vials to prevent photodegradation .
Advanced: How can computational modeling predict reactivity for derivative synthesis?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model cyclopentyl ring strain and Boc-group lability. Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., enzyme active sites) to guide functionalization at the 2-aminoethyl position .
Basic: What purification methods are effective for removing byproducts like unreacted amines?
Methodological Answer:
- Liquid-Liquid Extraction : Use ethyl acetate (organic) and brine (aqueous) to isolate the product from polar impurities.
- Ion-Exchange Chromatography : Weak cation exchangers (e.g., CM-Sephadex) retain unreacted amines while eluting the neutral carbamate .
Advanced: How to analyze degradation pathways under photolytic conditions?
Methodological Answer:
Expose samples to UV light (λ = 254 nm) and analyze degradation via LC-MS/MS. Major pathways include Boc-group cleavage (m/z 257 → 158) and cyclopentyl ring oxidation (m/z +16 for epoxide formation). Use radical scavengers (e.g., ascorbic acid) to mitigate photooxidation .
Basic: How to validate analytical methods for quantifying this compound in complex matrices?
Methodological Answer:
Validate HPLC methods per ICH guidelines:
- Linearity : 5-point calibration (1–100 µg/mL, R² >0.99).
- Recovery : Spike-and-recovery experiments in biological buffers (e.g., PBS) with ≥90% recovery.
- LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively .
Advanced: What mechanistic insights explain contradictory yields in SN2 vs. Mitsunobu reactions?
Methodological Answer:
- SN2 Reactions : Steric hindrance at the cyclopentyl carbon reduces nucleophilic substitution efficiency (yields <50%).
- Mitsunobu Conditions : Triphenylphosphine/DIAD mediate stereoretentive coupling, improving yields (>70%) but requiring rigorous drying to avoid byproduct formation .
Advanced: How to resolve discrepancies in reported solubility data across studies?
Methodological Answer:
Standardize solubility assays (e.g., shake-flask method in PBS pH 7.4, 25°C). Conflicting data may arise from polymorphic forms; characterize crystallinity via PXRD. For low solubility (<1 mg/mL), use co-solvents (e.g., DMSO ≤5%) or cyclodextrin complexation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
